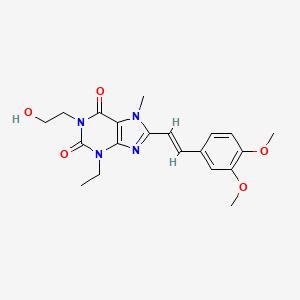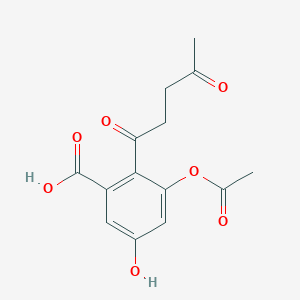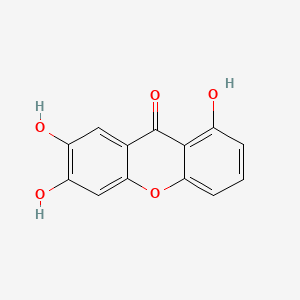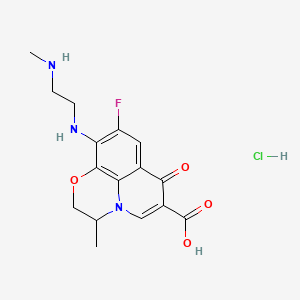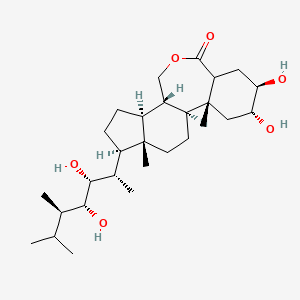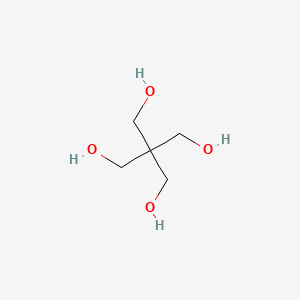
rac Fenfluramine Di-O-benzoyl-L-tartaric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Fenfluramine Di-O-benzoyl-L-tartaric Acid is a chemical compound with the molecular formula C30H30F3NO8 and a molecular weight of 589.56 g/mol . It is a derivative of fenfluramine, a phenethylamine that has been used in various pharmacological applications . This compound is characterized by the presence of two benzoyl groups attached to the tartaric acid moiety, which is racemic in nature.
Vorbereitungsmethoden
The synthesis of rac Fenfluramine Di-O-benzoyl-L-tartaric Acid involves several steps. The starting material, fenfluramine, undergoes a series of reactions to introduce the benzoyl groups and the tartaric acid moiety. The synthetic route typically involves:
N-alkylation: Fenfluramine is alkylated to introduce the desired substituents.
Tartaric Acid Coupling: The final step involves coupling the benzoylated fenfluramine with tartaric acid under specific conditions to yield the desired compound.
Analyse Chemischer Reaktionen
rac Fenfluramine Di-O-benzoyl-L-tartaric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzoyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac Fenfluramine Di-O-benzoyl-L-tartaric Acid has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac Fenfluramine Di-O-benzoyl-L-tartaric Acid is not fully understood. it is believed to exert its effects through interactions with serotonergic and other neurological receptors, similar to fenfluramine . The molecular targets and pathways involved include the modulation of neurotransmission and the regulation of serotonin levels in the brain.
Vergleich Mit ähnlichen Verbindungen
rac Fenfluramine Di-O-benzoyl-L-tartaric Acid can be compared with other similar compounds, such as:
Fenfluramine: The parent compound, which has been used as an appetite suppressant and in the treatment of seizures.
Dexfenfluramine: A stereoisomer of fenfluramine with similar pharmacological properties.
Benzoyl derivatives: Other compounds with benzoyl groups attached to different core structures.
The uniqueness of this compound lies in its specific structure, which combines the properties of fenfluramine with the added functionality of the benzoyl and tartaric acid moieties.
Eigenschaften
CAS-Nummer |
895166-16-2 |
|---|---|
Molekularformel |
C30H30F3NO8 |
Molekulargewicht |
589.564 |
IUPAC-Name |
(2R,3R)-2,3-dibenzoyloxybutanedioic acid;N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C18H14O8.C12H16F3N/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h1-10,13-14H,(H,19,20)(H,21,22);4-6,8-9,16H,3,7H2,1-2H3/t13-,14-;/m1./s1 |
InChI-Schlüssel |
XTZKNTOIQQWXMS-DTPOWOMPSA-N |
SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Synonyme |
N-Ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine Di-O-benzoyl-L-tartaric Acid; N-Ethyl-α-methyl-m-(trifluoromethyl)phenethylamine Di-O-benzoyl-L-tartaric Acid; Acino Di-O-benzoyl-L-tartaric Acid; Adipomin Di-O-benzoyl-L-tartaric Acid; Obedrex Di |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568734.png)
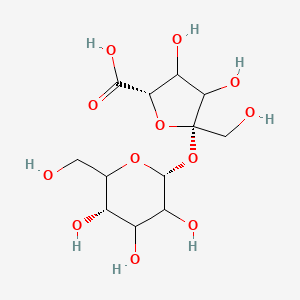
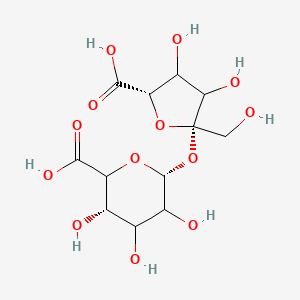
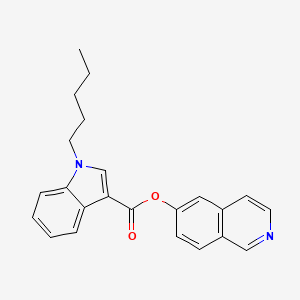
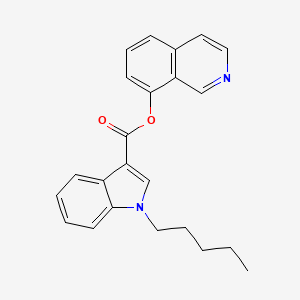
![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B568742.png)
